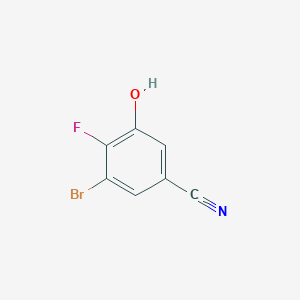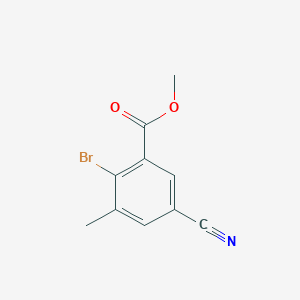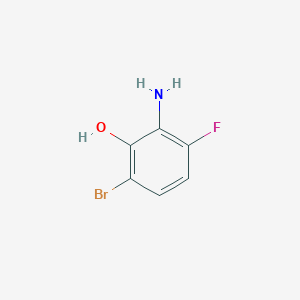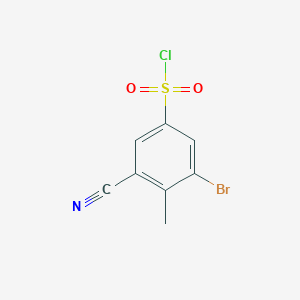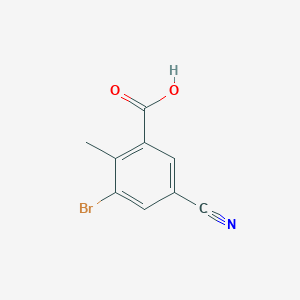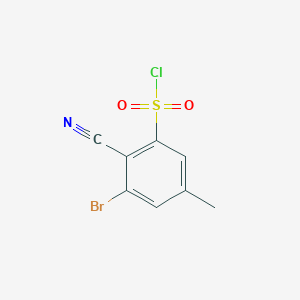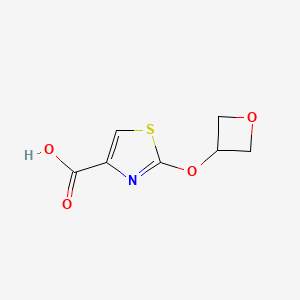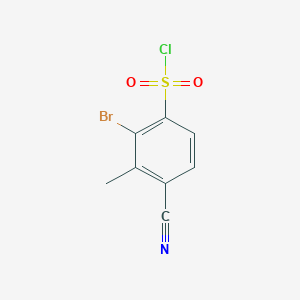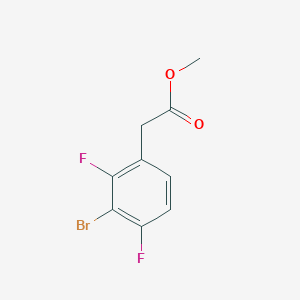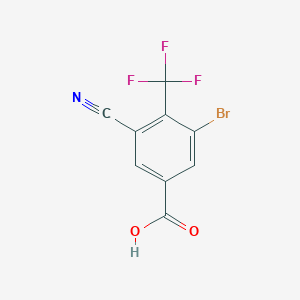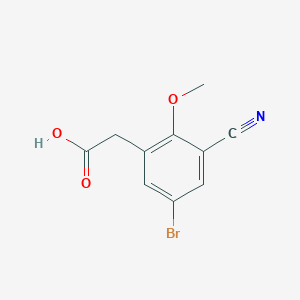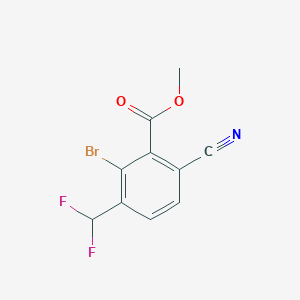![molecular formula C11H16N6O B1415682 [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-39-1](/img/structure/B1415682.png)
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Descripción general
Descripción
- The morpholine ring can be introduced via nucleophilic substitution reactions. For example, reacting the pyrazolo[3,4-d]pyrimidine intermediate with morpholine in the presence of a base like potassium carbonate.
Attachment of the Ethylamine Side Chain
- The final step involves the alkylation of the morpholine-substituted pyrazolo[3,4-d]pyrimidine with an ethylamine derivative. This can be achieved using reagents like ethyl bromoacetate followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine typically involves multiple steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core
- Starting from a suitable pyrazole derivative, the core structure can be synthesized through cyclization reactions involving appropriate reagents such as hydrazine and formamide under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the ethylamine side chain. Common reducing agents include sodium borohydride or lithium aluminum hydride.
-
Substitution
- Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-d]pyrimidine core, allowing for the introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
Oxidation Products: Oxidized derivatives of the morpholine ring.
Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core or ethylamine side chain.
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can be beneficial in treating diseases such as cancer. The compound’s ability to inhibit specific kinases makes it a valuable tool in biological research.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its kinase inhibitory activity can lead to the development of new therapeutic drugs that target cancer cells selectively, minimizing damage to healthy cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their normal function, disrupting cell signaling pathways that are essential for cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity.
Morpholine-Substituted Pyrazoles: These compounds have a similar morpholine ring but differ in the pyrazole core, affecting their chemical and biological properties.
Uniqueness
What sets [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine apart is its combination of the morpholine ring and the pyrazolo[3,4-d]pyrimidine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c12-1-2-17-11-9(7-15-17)10(13-8-14-11)16-3-5-18-6-4-16/h7-8H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWYHWDRJZNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


